molecular formula C17H21N3O2 B4609814 N-(1-benzylpiperidin-4-yl)-5-methyl-1,2-oxazole-3-carboxamide

N-(1-benzylpiperidin-4-yl)-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B4609814
M. Wt: 299.37 g/mol
InChI Key: IOCGEDOKLAKWDO-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-5-methyl-1,2-oxazole-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-5-methyl-1,2-oxazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in treating neurological disorders and pain management.

    Pharmacology: It is used in pharmacological studies to understand its interaction with various biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-5-methyl-1,2-oxazole-3-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized by reacting 1-benzylpiperidin-4-one with appropriate reagents under controlled conditions.

    Oxazole Ring Formation: The oxazole ring is formed by cyclization reactions involving suitable precursors.

    Coupling Reaction: The final step involves coupling the piperidine and oxazole rings through amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-5-methyl-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction may produce piperidine derivatives.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzylpiperidin-4-yl)acetohydrazide
  • N-(1-benzylpiperidin-4-yl)-4-sulfanylbutanamide
  • N-(1-benzylpiperidin-4-yl)-4-chlorobenzamide

Uniqueness

N-(1-benzylpiperidin-4-yl)-5-methyl-1,2-oxazole-3-carboxamide is unique due to its combined piperidine and oxazole rings, which confer specific chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-13-11-16(19-22-13)17(21)18-15-7-9-20(10-8-15)12-14-5-3-2-4-6-14/h2-6,11,15H,7-10,12H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOCGEDOKLAKWDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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